molecular formula C21H18FN3O3S B2947472 N-(2,4-dimethoxyphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 852134-35-1

N-(2,4-dimethoxyphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide

Cat. No.: B2947472
CAS No.: 852134-35-1
M. Wt: 411.45
InChI Key: JFGYMOMULXRGHR-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a fused heterocyclic compound featuring:

  • Substituents:
    • 6-(4-fluorophenyl): Enhances lipophilicity and may influence receptor binding via π-π interactions.
    • 3-methyl group: Likely improves metabolic stability by steric hindrance.
    • N-(2,4-dimethoxyphenyl)carboxamide: The methoxy groups (electron-donating) could modulate solubility and hydrogen-bonding capacity.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O3S/c1-12-19(20(26)23-16-9-8-15(27-2)10-18(16)28-3)29-21-24-17(11-25(12)21)13-4-6-14(22)7-5-13/h4-11H,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFGYMOMULXRGHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)C(=O)NC4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[2,1-b][1,3]thiazole core, followed by the introduction of the 2,4-dimethoxyphenyl and 4-fluorophenyl groups. Common reagents used in these reactions include various halogenated compounds, organometallic reagents, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to remove oxygen-containing groups or reduce double bonds within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to replace specific atoms or groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogenated compounds, organometallic reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Carboxamide Group

Compound A : 6-(4-fluorophenyl)-3-methyl-N-(6-methylpyridin-2-yl)imidazo[2,1-b][1,3]thiazole-2-carboxamide
Feature Target Compound Compound A
Carboxamide substituent 2,4-dimethoxyphenyl 6-methylpyridin-2-yl
Key differences Methoxy groups (electron-donating) Pyridine ring (electron-deficient)
Potential impact Enhanced solubility and H-bonding Improved π-stacking with receptors

Analysis : The pyridine in Compound A may enhance interactions with aromatic residues in enzymes (e.g., kinases), while the dimethoxyphenyl group in the target compound could improve solubility.

Core Heterocycle Modifications

Compound B : 2-(2-Hydrazinyl-2-oxoethyl)-N-(propan-2-yl)thiophene-3-carboxamide ()
Feature Target Compound Compound B
Core structure Imidazo[2,1-b][1,3]thiazole Thiophene-carboxamide
Substituents Fluorophenyl, methyl, dimethoxyphenyl Hydrazide, isopropyl
Key differences Rigid bicyclic core Flexible thiophene backbone

Analysis : The rigid imidazothiazole core in the target compound may confer better receptor affinity compared to the flexible thiophene in Compound B.

Fluorophenyl-Containing Analogs

Compound C : N-Cycloheptyl-6-(3-(cycloheptylamino)propoxy)benzo[d]thiazole-2-carboxamide ()
Feature Target Compound Compound C
Core structure Imidazo[2,1-b][1,3]thiazole Benzo[d]thiazole
Fluorophenyl position Position 6 on imidazothiazole Absent (replaced by propoxy chain)
Key differences Direct fluorophenyl attachment Fluorine absent; cycloheptyl groups

Analysis : The fluorophenyl group in the target compound may enhance binding to hydrophobic pockets, whereas Compound C’s cycloheptyl groups prioritize bulkier interactions.

Imidazo-Thiadiazole Derivatives

Compound D : Ethyl 2-(6-(2-(4-acetamidophenyl)-2-oxoethyl)-5-oxo-2-phenyl-5,6-dihydroimidazo[2,1-b][1,3,4]thiadiazol-6-yl)-3-oxobutanoate ()
Feature Target Compound Compound D
Core structure Imidazo[2,1-b][1,3]thiazole Imidazo[2,1-b][1,3,4]thiadiazole
Substituents Methyl, dimethoxyphenyl Acetamidophenyl, ester groups
Key differences Thiazole ring Additional thiadiazole ring

Biological Activity

N-(2,4-dimethoxyphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Chemical Formula : C24_{24}H23_{23}FN2_2O5_5
  • Molecular Weight : 438 Da
  • LogP : 3.71
  • Hydrogen Bond Acceptors : 5
  • Hydrogen Bond Donors : 2

These properties suggest a moderate lipophilicity which may influence its bioavailability and interaction with biological targets.

Antitumor Activity

Research indicates that compounds with thiazole moieties exhibit significant antitumor properties. The structure-activity relationship (SAR) studies reveal that the presence of specific substituents on the phenyl rings can enhance cytotoxicity against various cancer cell lines. For instance:

  • Compounds similar to this compound have shown IC50_{50} values in the low micromolar range against cancer cell lines such as HT29 and Jurkat .
CompoundIC50_{50} (µg/mL)Cell Line
Compound A1.61 ± 1.92HT29
Compound B1.98 ± 1.22Jurkat
This compoundTBDTBD

Anticonvulsant Activity

Thiazole derivatives have also been evaluated for anticonvulsant effects. One study demonstrated that thiazole-containing compounds could significantly reduce seizure activity in animal models, suggesting a potential therapeutic application in epilepsy management .

The biological activity of this compound is likely mediated through multiple mechanisms:

  • Inhibition of Enzymes : Similar compounds have been identified as phosphodiesterase inhibitors, which play a crucial role in regulating cyclic AMP levels in cells. This inhibition can lead to various downstream effects including anti-inflammatory responses and modulation of cellular signaling pathways .
  • Targeting Cancer Pathways : The compound's structure suggests that it may interact with specific receptors or enzymes involved in tumor growth and proliferation.

Case Studies and Research Findings

Several studies have highlighted the potential of thiazole derivatives in drug development:

  • A recent review discussed the role of thiazoles as promising candidates in anticancer therapies due to their ability to induce apoptosis in cancer cells while sparing normal cells .
  • Another study focused on the synthesis of novel thiazole-based compounds and their evaluation for antitumor activity using MTT assays. The findings indicated that modifications to the thiazole ring significantly impacted cytotoxicity levels against various cancer cell lines .

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